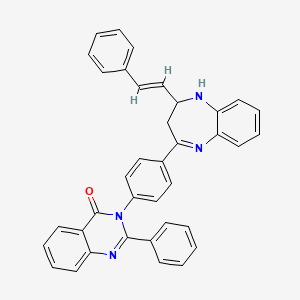
Antibacterial agent 189
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 189, also known as compound 3a, is a potent antimicrobial agent. It exhibits high binding energy against target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. This compound demonstrates effective antimicrobial activities against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus flavus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 189 involves the formation of azepines based on a quinazolinone moiety. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Antibacterial agent 189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
科学的研究の応用
Antibacterial agent 189 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antimicrobial mechanisms and developing new antimicrobial agents.
Biology: Investigated for its effects on bacterial and fungal cell structures and functions.
Medicine: Potential therapeutic applications in treating bacterial and fungal infections, especially those caused by drug-resistant strains.
Industry: Utilized in the development of antimicrobial coatings, disinfectants, and preservatives
作用機序
The mechanism of action of antibacterial agent 189 involves its high binding affinity to target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. By binding to these proteins, the compound disrupts essential cellular processes in bacteria and fungi, leading to cell death. The molecular targets and pathways involved include inhibition of cell wall synthesis, disruption of membrane integrity, and interference with protein synthesis .
類似化合物との比較
Azithromycin: A macrolide antibiotic with a similar mechanism of action, targeting bacterial protein synthesis.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Uniqueness: Antibacterial agent 189 stands out due to its high binding energy against multiple target proteins and its broad-spectrum antimicrobial activity. Unlike some antibiotics that target a single pathway, this compound’s multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of pathogens .
特性
分子式 |
C37H28N4O |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C37H28N4O/c42-37-31-15-7-8-16-32(31)40-36(28-13-5-2-6-14-28)41(37)30-23-20-27(21-24-30)35-25-29(22-19-26-11-3-1-4-12-26)38-33-17-9-10-18-34(33)39-35/h1-24,29,38H,25H2/b22-19+ |
InChIキー |
ULCYZABAIUAQED-ZBJSNUHESA-N |
異性体SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
正規SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



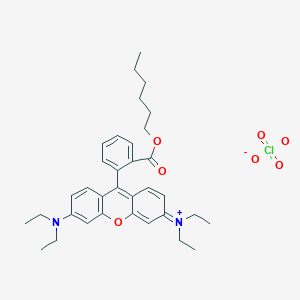
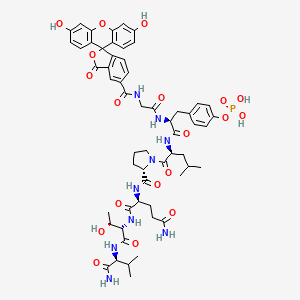
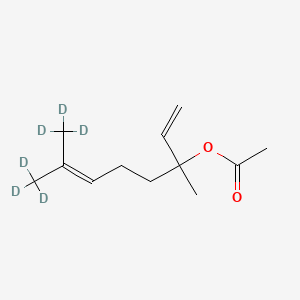
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

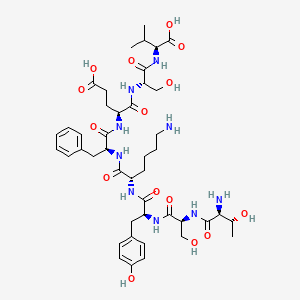
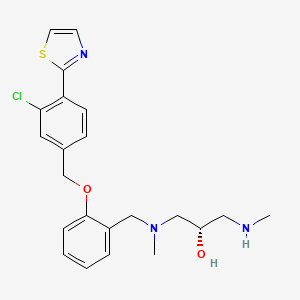
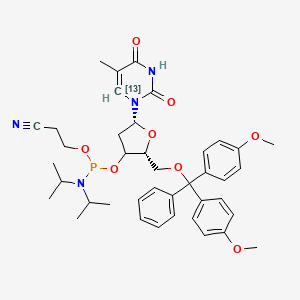
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
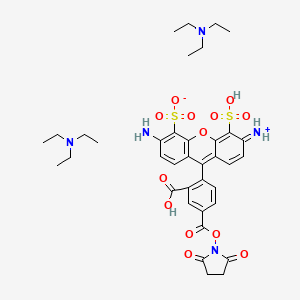

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
